Pixantrone-bis-(2'-N-BOC) is a synthetic compound derived from the anthracenedione family, specifically a derivative of pixantrone, which is an anticancer agent. The compound is characterized by the introduction of tert-butoxycarbonyl (BOC) protecting groups to the amino groups of pixantrone, enhancing its stability and reactivity in various chemical reactions. This modification is significant for its applications in medicinal chemistry, particularly in the development of novel anticancer therapies.
Pixantrone-bis-(2'-N-BOC) is classified as an anthracenedione and belongs to a broader class of compounds known for their anticancer properties. The compound's chemical structure can be represented by the molecular formula and has a molecular weight of approximately 525.6 g/mol. It is identified by the CAS number 144510-94-1.
The synthesis of Pixantrone-bis-(2'-N-BOC) involves several critical steps:
This multi-step synthesis requires careful control of conditions to ensure high yield and purity, particularly when scaled for industrial production.
The molecular structure of Pixantrone-bis-(2'-N-BOC) features a complex arrangement characteristic of anthracenediones. The BOC groups serve as protective entities for the amino functionalities, which are crucial for subsequent chemical transformations. The introduction of these groups modifies the compound's reactivity and solubility properties, making it suitable for various applications in medicinal chemistry.
Pixantrone-bis-(2'-N-BOC) can undergo several types of chemical reactions:
These reactions allow for the generation of various derivatives that can be further explored for their biological activity.
The mechanism of action for Pixantrone-bis-(2'-N-BOC) is closely related to that of other anthracycline-like compounds. It acts primarily as a DNA intercalator and topoisomerase II poison. By intercalating into DNA strands, it disrupts DNA replication and transcription processes, leading to double-stranded breaks that ultimately result in cell death. This mode of action is pivotal in its effectiveness as an anticancer agent, targeting rapidly dividing cancer cells .
Pixantrone-bis-(2'-N-BOC) exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and potential therapeutic applications.
Pixantrone-bis-(2'-N-BOC) has significant potential in scientific research and medicinal applications:
Pixantrone-bis-(2'-N-BOC) belongs to the aza-anthracenedione class of compounds, characterized by a planar, heterocyclic, tricyclic scaffold optimized for DNA intercalation and topoisomerase II inhibition. Its core structure derives from mitoxantrone, a synthetic anthracenedione, but incorporates two critical modifications:
The BOC-protected derivative maintains the core pharmacophore essential for biological activity while altering the physicochemical properties. The electron-deficient pyridine ring reduces iron-binding capacity compared to anthraquinones like doxorubicin or mitoxantrone—a key design feature aimed at minimizing reactive oxygen species (ROS) generation in cardiomyocytes [2] [6]. The BOC groups (molecular weight increment: 2 × 101.12 g/mol) increase lipophilicity, influencing solubility and cellular uptake kinetics.
Compound | Core Structure | Side Chains | Key Modifications |
---|---|---|---|
Doxorubicin | Anthracycline | Daunosamine sugar | Natural product; quinone-hydroquinone system |
Mitoxantrone | Anthracenedione | Bis-(2-hydroxyethyl)aminoethyl | Synthetic; lacks sugar; dihydroxyphenyl rings |
Pixantrone (BBR-2778) | Aza-anthracenedione | Bis-(2-aminoethyl)amino | Pyridine ring; no iron-chelating motifs |
Pixantrone-bis-(2'-N-BOC) | Aza-anthracenedione | Bis-(2-(tert-BOC-amino)ethyl)amino | BOC-protected amines; enhanced lipophilicity |
The tert-butyloxycarbonyl (BOC) group is a cornerstone of synthetic organic and medicinal chemistry, serving as a robust, acid-liable protector of primary and secondary amines. Its utility arises from three key characteristics:
In Pixantrone-bis-(2'-N-BOC), these attributes enable:
Protecting Group | Cleavage Conditions | Lipophilicity Increase | Key Advantages | Limitations |
---|---|---|---|---|
BOC | Strong acid (TFA, HCl) | High (↑LogP) | Orthogonal to Fmoc; high stability to bases | Requires harsh acids; tert-butyl cation side reactions |
Fmoc | Base (piperidine) | Moderate | Orthogonal to BOC; mild deprotection | UV sensitivity; dihydrofulvene adduct formation |
Acetyl | Acids/bases/enzymes | Low | Simple introduction | Low stability; non-orthogonal |
Cbz | Hydrogenolysis/strong acids | Moderate | Widely used | Hydrogenation required |
The development of Pixantrone-bis-(2'-N-BOC) is rooted in decades of research addressing the dose-limiting cardiotoxicity of anthracyclines (e.g., doxorubicin) and early anthracenediones (e.g., mitoxantrone). Key milestones include:
Generation | Representative Drug | Structural Advancements | Cardiotoxicity Mechanism Addressed | Cumulative Dose Limit (mg/m²) |
---|---|---|---|---|
1st (1970s) | Doxorubicin | Natural anthracycline with quinone-sugar moiety | Iron chelation → ROS; Topo IIβ inhibition | 450 |
2nd (1980s) | Mitoxantrone | Synthetic anthracenedione; dihydroxyphenyl rings | Reduced ROS vs. doxorubicin; residual iron binding | 160 |
3rd (2000s) | Pixantrone | Aza-anthracenedione; pyridine ring; aminoethyl chains | Minimal iron binding; Topo IIα selectivity | Not established (reported safe at >1500 in trials) |
Protected Derivative | Pixantrone-bis-(2'-N-BOC) | BOC-masked amines | Prodrug approach; modulated uptake | N/A (preclinical) |
Concluding Remarks
Pixantrone-bis-(2'-N-BOC) exemplifies the convergence of rational drug design and advanced synthetic chemistry to address historical challenges in oncology therapeutics. Its development leverages BOC protection not merely as a synthetic convenience but as a tool to refine pharmacokinetics and mitigate off-target effects. While pixantrone itself represents a significant advance in cardiotoxicity reduction for hematologic malignancies, the BOC-protected derivative offers a versatile scaffold for future prodrug and targeted delivery applications. The ongoing exploration of isoform-specific topoisomerase II inhibitors continues to validate the structural principles embedded in this compound [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7